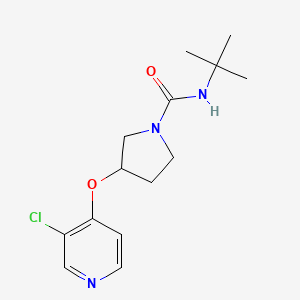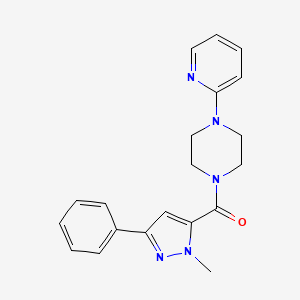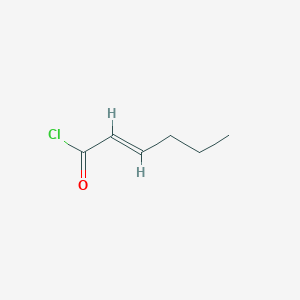![molecular formula C15H15F3N6O B2776258 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine CAS No. 2415504-28-6](/img/structure/B2776258.png)
2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with 4-pyrimidin-2-ylpiperazine in the presence of a suitable condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) under mild conditions . The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone
- (2,6-bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine stands out due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O/c1-10-21-11(9-12(22-10)15(16,17)18)13(25)23-5-7-24(8-6-23)14-19-3-2-4-20-14/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWMVXYTISGCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2776183.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)
![4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide](/img/structure/B2776192.png)
![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)

